2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide
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Overview
Description
. This compound is a synthetic organic molecule that features a thiazole ring, a carbamate group, and a phenylethylidene moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-[4-({[(E)-(1-phenylethylidene)amino]oxy}methyl)-1,3-thiazol-2-yl]carbamate involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Carbamate Group: The carbamate group is typically introduced by reacting the thiazole intermediate with methyl chloroformate in the presence of a base such as triethylamine.
Formation of the Phenylethylidene Moiety: The final step involves the condensation of the thiazole-carbamate intermediate with an appropriate aldehyde or ketone to form the phenylethylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-({[(E)-(1-phenylethylidene)amino]oxy}methyl)-1,3-thiazol-2-yl]carbamate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Methyl N-[4-({[(E)-(1-phenylethylidene)amino]oxy}methyl)-1,3-thiazol-2-yl]carbamate: has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl N-[4-({[(E)-(1-phenylethylidene)amino]oxy}methyl)-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Methyl N-[4-({[(E)-(1-phenylethylidene)amino]oxy}methyl)-1,3-thiazol-2-yl]carbamate: can be compared with other thiazole-containing compounds and carbamates:
Similar Compounds: Thiazole derivatives, carbamate esters, and phenylethylidene-containing molecules.
Uniqueness: The combination of the thiazole ring, carbamate group, and phenylethylidene moiety gives this compound unique chemical and biological properties that are not commonly found in other similar compounds
Properties
Molecular Formula |
C14H15N3O3S |
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Molecular Weight |
305.35 g/mol |
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C14H15N3O3S/c1-2-9-7-12(19)17-14(16-9)21-8-13(20)15-10-3-5-11(18)6-4-10/h3-7,18H,2,8H2,1H3,(H,15,20)(H,16,17,19) |
InChI Key |
LSUFVORAGDCSEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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